molecular formula C15H13N3O3S B2427195 N-(4-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-48-3

N-(4-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2427195
CAS No.: 532965-48-3
M. Wt: 315.35
InChI Key: LMCBGFHNNVNYFR-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a small molecule based on the thiazolo[3,2-a]pyrimidine scaffold, a structure of significant interest in medicinal chemistry for developing novel anticancer agents . The compound's acetylphenyl substituent is a key functional group that is synthetically versatile, allowing for further chemical modifications to create derivatives such as oximes and hydrazones; these derivatives have demonstrated potent, low-micromolar antiproliferative activity in biological screenings . Thiazolo[3,2-a]pyrimidine derivatives are investigated for their potential to interact with critical biological targets. In silico studies suggest that analogous compounds can bind to oncogenic targets like the epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2) . The inhibition of these pathways can disrupt sustained proliferative signaling in cancer cells, inducing apoptosis and showing efficacy against multi-drug resistant cell lines in preclinical models . This makes the compound a valuable chemical tool for probing cell death mechanisms and a promising scaffold for the hit-to-lead optimization of new therapeutics targeting aggressive and treatment-resistant cancers . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-acetylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9(19)10-2-4-11(5-3-10)17-13(20)12-8-16-15-18(14(12)21)6-7-22-15/h2-5,8H,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCBGFHNNVNYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . The reaction conditions are mild and environmentally friendly, adhering to the principles of green chemistry.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of environmentally benign reagents are likely to be emphasized to ensure sustainable and efficient production processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and solvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the parent compound.

Scientific Research Applications

Case Studies

  • Cell Line Studies : In vitro studies have demonstrated that N-(4-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits cytotoxicity against several cancer cell lines. For instance, a study reported that derivatives of thiazole-pyrimidine hybrids showed promising activity against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) with IC50 values indicating effective growth inhibition .
CompoundCell LineIC50 (µM)
AMCF-75.71
BDU14510.30
CA37515.00

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like chlorine in the structure has been associated with enhanced anticancer activity. The SAR analysis suggests that modifications at specific positions can significantly affect the potency of these compounds against various cancer types .

Pharmacological Evaluation

Recent studies have evaluated the anticonvulsant potential of thiazole derivatives similar to this compound using animal models. These compounds were tested for their effectiveness in preventing seizures induced by picrotoxin.

Findings

A notable compound from the thiazole series demonstrated significant protection against convulsions with a median effective dose (ED50) of 18.4 mg/kg and a protection index indicating favorable safety margins .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial growth mechanisms.

Anti-inflammatory Effects

Preliminary studies suggest that compounds similar to this compound may possess anti-inflammatory properties. This is particularly relevant in conditions where inflammation plays a crucial role in disease pathology.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets. It is known to inhibit the activity of certain enzymes and proteins involved in inflammatory and cancer pathways . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.

Biological Activity

N-(4-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its thiazole and pyrimidine moieties, which are known for their diverse biological activities. The molecular formula is C13H10N4O2SC_{13}H_{10}N_4O_2S, and it features a carboxamide functional group that enhances its solubility and bioavailability.

Antitumor Activity

Recent studies have highlighted the antitumor properties of thiazole derivatives. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Case Study : A related thiazole derivative exhibited an IC50 value of 1.61 µg/mL against a specific cancer cell line, indicating strong antitumor activity attributed to the thiazole ring's structural characteristics .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Thiazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro studies have shown that thiazole-based compounds can inhibit bacterial growth effectively, with Minimum Inhibitory Concentration (MIC) values reported as low as 31.25 µg/mL against certain pathogens. This suggests that this compound may possess similar antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Thiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation.

  • Experimental Results : Compounds structurally related to this compound demonstrated significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives.

Structural FeatureImpact on Activity
Thiazole RingEssential for cytotoxicity
Acetyl GroupEnhances solubility and bioactivity
Carboxamide FunctionalityIncreases interaction with biological targets

Research indicates that modifications to the phenyl ring and the introduction of electron-donating groups can significantly enhance the biological activity of these compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via condensation reactions. For example, thiazolopyrimidine precursors (e.g., ethyl 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate) are reacted with substituted benzaldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in acetic acid/acetic anhydride under reflux (8–10 h). Sodium acetate acts as a catalyst, and recrystallization in ethyl acetate/ethanol mixtures yields pure crystals .
  • Key Variables : Reaction time, solvent polarity, and substituent electronic effects on the benzaldehyde moiety significantly impact yield (e.g., electron-withdrawing groups reduce steric hindrance, improving cyclization).
PrecursorReagentSolventCatalystYieldReference
Ethyl 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine2,4,6-trimethoxybenzaldehydeAcetic acid/anhydrideSodium acetate78%

Q. How is the structural conformation of the thiazolopyrimidine core characterized, and what intermolecular interactions stabilize the crystal lattice?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals a puckered thiazolopyrimidine ring adopting a flattened boat conformation (C5 deviation: 0.224 Å from the mean plane). Dihedral angles between the thiazolopyrimidine and aryl substituents (e.g., 80.94° for a benzene ring) indicate steric and electronic influences .
  • Stabilizing Interactions : C–H···O hydrogen bonds form chains along the c-axis, with bifurcated interactions (e.g., H···O distances: 2.52–2.65 Å) .

Advanced Research Questions

Q. What computational strategies are recommended to predict reaction pathways for novel thiazolopyrimidine derivatives?

  • Methodology : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms optimize synthetic routes. For example, ICReDD’s approach integrates computational predictions with experimental validation, reducing trial-and-error cycles. Key parameters include transition-state energetics and solvent effects .
  • Case Study : Reaction of 2-R-5-oxo-thiadiazolopyrimidine with amines in ethanol can be modeled to predict regioselectivity and byproduct formation .

Q. How do substituents on the acetylphenyl group affect biological activity, and what structural modifications enhance target binding?

  • Methodology : Structure-activity relationship (SAR) studies compare substituent effects (e.g., electron-withdrawing vs. donating groups) on enzymatic inhibition. For example:

  • 4-Acetylphenyl : Enhances π-π stacking with hydrophobic enzyme pockets.
  • Halogenated analogs : Improve binding affinity but may reduce solubility .
    • Experimental Design : Use NMR titration or molecular docking to map interactions between the acetylphenyl moiety and target proteins (e.g., kinases) .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for thiazolopyrimidine derivatives be resolved?

  • Methodology :

Dynamic Effects : NMR captures time-averaged conformations, while SC-XRD provides static snapshots. Compare solution-state (ROESY) and solid-state data to identify dynamic puckering .

Crystallographic Disorder : Refine occupancy ratios for disordered atoms (e.g., methyl or methoxy groups) using SHELXL .

Data Contradiction Analysis

Q. Why do reported melting points and yields vary for structurally similar thiazolopyrimidine analogs?

  • Root Cause : Variations arise from:

  • Purity : Recrystallization solvents (e.g., ethyl acetate vs. DMF) affect residual impurities .
  • Polymorphism : Different crystal packing (e.g., triclinic vs. monoclinic systems) alters thermal stability .
    • Resolution : Standardize purification protocols and report DSC data for polymorph identification.

Future Directions

Q. What advanced techniques are underutilized in studying thiazolopyrimidine reactivity?

  • Recommendations :

  • In Situ Spectroscopy : Monitor reaction intermediates via FT-IR or Raman spectroscopy.
  • High-Throughput Screening : Automate synthesis and characterization to explore substituent libraries .

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